1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one
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Overview
Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a chemical compound with a unique structure that combines a thieno[3,2-c]pyridine core with a cyclopentylsulfanyl group.
Preparation Methods
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclopentylsulfanyl group: This step involves nucleophilic substitution reactions where the cyclopentylsulfanyl group is introduced using reagents like cyclopentylthiol.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research and clinical trials.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and require further investigation to elucidate .
Comparison with Similar Compounds
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(cyclopentylsulfanyl)ethan-1-one can be compared with similar compounds such as:
2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: This compound shares the thieno[3,2-c]pyridine core but lacks the cyclopentylsulfanyl group, resulting in different chemical and biological properties.
3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS2/c15-13-7-10-8-16(6-5-12(10)19-13)14(17)9-18-11-3-1-2-4-11/h7,11H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBLXYVLVSSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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